molecular formula C18H18N4 B178826 Tris(2-pyridylmethyl)amine CAS No. 16858-01-8

Tris(2-pyridylmethyl)amine

Cat. No.: B178826
CAS No.: 16858-01-8
M. Wt: 290.4 g/mol
InChI Key: VGUWFGWZSVLROP-UHFFFAOYSA-N
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Description

Tris(2-pyridylmethyl)amine, also known as this compound, is a useful research compound. Its molecular formula is C18H18N4 and its molecular weight is 290.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 663674. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Tris(2-pyridylmethyl)amine (TPMA or TPA) is a tertiary amine with three picolyl substituents . It is a tripodal ligand often used to simulate the coordination environment within some proteins . It is also used as a copper ligand in Atom Transfer Radical Polymerization (ATRP) .

Mode of Action

TPMA forms stable and catalytically active complexes with a wide variety of metals . It is known to exhibit anaerobic retro-Claisen type C–C bond cleavage reactivity . This reactivity exceeds that found in analogs supported by chelate ligands with fewer and/or weaker pyridyl interactions .

Biochemical Pathways

TPMA has been shown to have anticancer activity in osteosarcoma cell lines . It is introduced as a possible cationic species that could act as a counterpart for the decavanadate anion . The compound contains the previously reported vanadium (V) dioxido-tpma moieties, and the decavanadate anion is diprotonated . Studies on TPMA as an osteosarcoma antitumor agent are linked to higher miRNAs and proteins involved in several signaling pathways .

Pharmacokinetics

It is known to be a white solid that is soluble in polar organic solvents , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of TPMA’s action is largely dependent on its role as a ligand. In coordination chemistry, it forms complexes with metals, which can then participate in various reactions . In the context of anticancer activity, TPMA has been shown to exhibit activity against osteosarcoma cells .

Action Environment

The action of TPMA can be influenced by environmental factors. For example, its reactivity can be affected by the presence of oxygen, as it exhibits anaerobic retro-Claisen type C–C bond cleavage reactivity . Furthermore, its solubility in polar organic solvents suggests that the polarity of the environment could influence its action.

Biological Activity

Tris(2-pyridylmethyl)amine (TPA) is a tripodal ligand that has garnered significant attention in biological research due to its unique properties and potential therapeutic applications. This article delves into the biological activities of TPA, focusing on its anticancer effects, chelation properties, and its role as a radiopharmaceutical agent.

Anticancer Activity

Recent studies have highlighted TPA's potential as an anticancer agent, particularly against osteosarcoma cell lines.

  • Cell Viability Studies : In experiments conducted on MG-63 and Saos-2 osteosarcoma cells, TPA demonstrated significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values were reported as 50 µM for MG-63 cells and 91 µM for Saos-2 cells, indicating a dose-dependent decrease in cell viability .
  • Mechanism of Action : The mechanism through which TPA exerts its anticancer effects appears to involve DNA interaction. Cyclic voltammetry studies indicated that TPA interacts with double-stranded DNA (dsDNA), which may contribute to its antitumor activity. Molecular docking studies further support this by suggesting specific binding modes between TPA and key biological targets related to osteosarcoma pathology .
  • ADMET Profile : In silico predictions of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties suggest that TPA has a favorable pharmacokinetic profile with low toxicity risks, making it a promising candidate for further development as an anticancer drug .

Chelation Properties

TPA is recognized for its ability to chelate metal ions, particularly zinc. This property is crucial in various biological contexts:

  • Zinc Chelation : TPA has been characterized as a membrane-permeable zinc chelator that intercepts biologically mobile zinc ions. Compared to other chelators like N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN), TPA exhibits faster kinetics in chelating zinc in both live cells and brain slices. Its lower toxicity profile enhances its suitability for biological applications .
  • Implications in Disease : The ability of TPA to modulate zinc levels has implications for diseases associated with zinc dysregulation, such as cancer and neurodegenerative disorders. By effectively chelating zinc, TPA can potentially influence cellular processes such as apoptosis and proliferation .

Radiopharmaceutical Applications

The development of radiolabeled derivatives of TPA has opened new avenues for imaging studies:

  • PET Imaging : A novel probe, [^18F]-labeled TPA, has been developed to visualize zinc distribution in vivo using positron emission tomography (PET). This probe showed strong binding affinity for intracellular free Zn²⁺ ions and demonstrated high uptake in tissues such as the brain and bone during imaging studies .
  • Synthesis and Stability : The synthesis of [^18F]-TPA was achieved with moderate yields, and stability tests indicated varying degrees of stability depending on the labeling position on the pyridyl group. This research highlights the potential of TPA-based probes for non-invasive imaging of zinc dynamics in various physiological and pathological states .

Summary of Key Findings

Study Aspect Findings
Anticancer Activity IC50 values of 50 µM (MG-63) and 91 µM (Saos-2); interacts with dsDNA
Mechanism DNA-binding; potential modulation of cancer pathways
ADMET Profile Favorable pharmacokinetics; low toxicity risk
Zinc Chelation Faster kinetics than TPEN; implications for cancer and neurodegeneration
Radiopharmaceutical Use Developed [^18F]-TPA probe; strong Zn²⁺ binding; useful for PET imaging

Properties

IUPAC Name

1-pyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-4-10-19-16(7-1)13-22(14-17-8-2-5-11-20-17)15-18-9-3-6-12-21-18/h1-12H,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUWFGWZSVLROP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70327519
Record name Tris(2-pyridylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16858-01-8
Record name Tris(2-pyridylmethyl)amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16858-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(2-pyridylmethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016858018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tris(2-pyridylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70327519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIS(2-PYRIDYLMETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V4CE3X87Z3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

5.0 g (30.5 mmoles) of 2-picolyl chloride hydrochloride were dissolved in 13 ml of water and 6 ml of 5.3 N NaOH were added to the resulting solution while cooling with ice. The red suspension obtained was cooled to 0° C. and a solution of 1.64 g (15.25 mmoles) of picolylamine in 26 ml of dichloromethane was added. The mixture was heated to room temperature and reacted with another 6 ml of 5.3 N NaOH over a period of several days during which measures were taken to ensure that the pH value did not rise above 9.5. The mixture was then washed twice with 7 ml of 15% NaOH and the organic phase was dried over sodium sulfate. After the drying agent had been removed, the solvent was evaporated off. The brown residue was extracted with ether and the solid obtained was recrystallized from ether. 2.4 g of tris-(2-pyridylmethyl)-amine were obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
1.64 g
Type
reactant
Reaction Step Three
Quantity
26 mL
Type
solvent
Reaction Step Three
Name
Quantity
6 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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